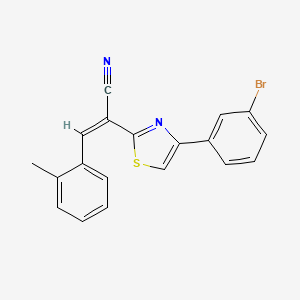
2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with morpholine and piperidine groups. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
作用機序
Target of Action
Similar compounds have been found to interact with ni(ii) complexes .
Mode of Action
The compound interacts with its targets through coordination. In the case of Ni(II) complexes, the neutral tridentate ligand is found coordinated to the Ni(II) via three N-atoms from the hydrazone, pyridine, and s-triazine rings .
Biochemical Pathways
Similar compounds have been found to exhibit selective adsorption properties, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)morpholine hydrochloride. For instance, the solvent used for synthesis can determine the structure and properties of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride typically involves the reaction of cyanuric chloride with morpholine and piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms on the triazine ring.
Step 1: Cyanuric chloride is dissolved in dichloromethane and cooled to 0-5°C.
Step 2: Morpholine is added dropwise to the reaction mixture, and the temperature is maintained to prevent excessive heat generation.
Step 3: After the addition of morpholine, piperidine is added to the reaction mixture under the same temperature conditions.
Step 4: The reaction mixture is stirred for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC).
Step 5: The product is isolated by filtration, washed with cold dichloromethane, and dried under vacuum to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the piperidine or morpholine groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with different nucleophiles.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with fewer oxygen-containing functional groups.
科学的研究の応用
2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
2-(morpholin-4-yl)-4,6-bis(piperidin-1-yl)-1,3,5-triazine hydrochloride can be compared with other similar compounds, such as:
2-(morpholin-4-yl)-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of piperidine groups.
2-(piperidin-1-yl)-4,6-dimethyl-1,3,5-triazine: Similar structure but with piperidine groups instead of morpholine groups.
2-(morpholin-4-yl)-4,6-diphenyl-1,3,5-triazine: Similar structure but with phenyl groups instead of piperidine groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of morpholine and piperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
特性
IUPAC Name |
4-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O.ClH/c1-3-7-21(8-4-1)15-18-16(22-9-5-2-6-10-22)20-17(19-15)23-11-13-24-14-12-23;/h1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKHWPOAARJFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2856368.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide](/img/structure/B2856374.png)

![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2856379.png)



